molecular formula C6H14N2O4S B14220167 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid CAS No. 819863-22-4

3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid

Cat. No.: B14220167
CAS No.: 819863-22-4
M. Wt: 210.25 g/mol
InChI Key: QUPUQBXLASQGMK-YFKPBYRVSA-N
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Description

3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological conditions such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid typically involves the reaction of 3-aminopropanesulfonic acid with various reagents under controlled conditions. One common method includes the use of protective groups to shield reactive sites during the synthesis process, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, particularly Alzheimer’s disease.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role in mimicking GABA activity and interacting with amyloid beta. This dual functionality makes it a promising candidate for therapeutic applications in neurological disorders .

Properties

CAS No.

819863-22-4

Molecular Formula

C6H14N2O4S

Molecular Weight

210.25 g/mol

IUPAC Name

3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C6H14N2O4S/c1-5(6(7)9)8-3-2-4-13(10,11)12/h5,8H,2-4H2,1H3,(H2,7,9)(H,10,11,12)/t5-/m0/s1

InChI Key

QUPUQBXLASQGMK-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NCCCS(=O)(=O)O

Canonical SMILES

CC(C(=O)N)NCCCS(=O)(=O)O

Origin of Product

United States

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